4-(4-Chlorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-one

TSPO Peripheral Benzodiazepine Receptor Binding Affinity

4-(4-Chlorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-one (CAS 82040-00-4) is a synthetic small molecule belonging to the 1,5-benzodiazepin-2-one class. It features a 4-chlorophenyl substituent at the 4-position of the diazepine ring, distinguishing it from the more common 1,4-benzodiazepine scaffold found in many clinical agents.

Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
CAS No. 82040-00-4
Cat. No. B12221569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-one
CAS82040-00-4
Molecular FormulaC15H11ClN2O
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESC1C(=NC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H11ClN2O/c16-11-7-5-10(6-8-11)14-9-15(19)18-13-4-2-1-3-12(13)17-14/h1-8H,9H2,(H,18,19)
InChIKeyPHRODTFGFHUYEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-one (CAS 82040-00-4): Core Chemical Identity and Scaffold Classification


4-(4-Chlorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-one (CAS 82040-00-4) is a synthetic small molecule belonging to the 1,5-benzodiazepin-2-one class. It features a 4-chlorophenyl substituent at the 4-position of the diazepine ring, distinguishing it from the more common 1,4-benzodiazepine scaffold found in many clinical agents. This compound is primarily utilized as a reference standard and a tool compound in pharmacological research targeting the peripheral-type benzodiazepine receptor (PBR), also known as the translocator protein (TSPO) [1]. Its molecular formula is C15H11ClN2O with a molecular weight of 270.71 g/mol .

Why 4-(4-Chlorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-one Cannot Be Casually Substituted by Other Benzodiazepine Scaffolds


Simple in-class substitution is not recommended because the 1,5-benzodiazepin-2-one scaffold, with its distinct nitrogen atom arrangement, exhibits a fundamentally different pharmacological profile compared to the classic 1,4-benzodiazepine scaffold. While 1,4-benzodiazepines (e.g., diazepam, Ro5-4864) primarily act as positive allosteric modulators at central GABA-A receptors, many 1,5-benzodiazepin-2-ones demonstrate a different target engagement profile, often showing significant affinity for the peripheral benzodiazepine receptor (PBR/TSPO) with potentially reduced central GABA-A activity [1]. This difference in receptor preference means that a 1,4-benzodiazepine cannot be used as a direct functional replacement for this compound in assays designed to probe PBR/TSPO function without introducing significant confounding variables. Furthermore, even among 1,5-benzodiazepin-2-ones, the specific 4-chlorophenyl substituent on the target compound critically modulates its binding affinity and physicochemical properties, as described in the quantitative evidence below.

Head-to-Head Quantitative Evidence: 4-(4-Chlorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-one vs. Key Comparators


PBR/TSPO Binding Affinity: Sub-Nanomolar Ki Distinguishes 4-(4-Chlorophenyl)-1,5-benzodiazepin-2-one from the Prototypical 1,4-BZD Ro5-4864

In a direct radioligand displacement assay, 4-(4-Chlorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-one demonstrated exceptional binding affinity for the peripheral-type benzodiazepine receptor (PBR/TSPO) with a Ki of 0.780 nM [1]. This value is notably more potent than the classic PBR ligand Ro5-4864, a 1,4-benzodiazepine which typically exhibits Ki values in the range of 1-5 nM for the same target under comparable assay conditions, as reported in the scientific literature [2]. This quantifiable difference establishes the 1,5-benzodiazepin-2-one with a 4-chlorophenyl group as a high-affinity probe for PBR/TSPO, offering a steeper concentration-response relationship for in vitro target engagement studies.

TSPO Peripheral Benzodiazepine Receptor Binding Affinity

Potent Displacement of [3H]-PK 11195 at PBR: Confirmation of Target Engagement with an IC50 of 2-5.89 nM

Multiple independent BindingDB entries confirm the target compound's ability to potently displace [3H]-PK 11195, the gold-standard PBR radioligand, with IC50 values consistently reported as 2.0 nM, 2.20 nM, and 5.89 nM across different assay configurations [1][2]. The 2.0-2.20 nM IC50 values place it among the higher-affinity PBR ligands relative to many 1,4-benzodiazepine-based competitors, establishing it as a robust alternative chemotype for PBR-focused research programs seeking to diversify their tool compound portfolio away from the 1,4-benzodiazepine scaffold.

PBR PK 11195 IC50

Scaffold-Based Selectivity Advantage: 1,5-Benzodiazepin-2-one Core Demonstrates Distinct GABA-A Receptor Modulation Profile vs. 1,4-Benzodiazepines

While specific GABA-A receptor binding data for 4-(4-Chlorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-one is not directly available, class-level evidence from a comparative neuropharmacology study on 1,5-benzodiazepine compounds demonstrates that this scaffold modulates native GABA-A receptors in rat cerebellar granule cells with a pharmacological profile distinct from both the 1,4-benzodiazepine agonist flunitrazepam and the 1,5-benzodiazepine antiepileptic clobazam [1]. This scaffold-dependent variation in GABA-A receptor pharmacology, combined with the quantitatively established high PBR/TSPO affinity (Ki = 0.780 nM), suggests a differentiated receptor-selectivity fingerprint compared to prototypical 1,4-benzodiazepines which typically exhibit strong central GABA-A receptor activity.

GABA-A Receptor Selectivity 1,5-Benzodiazepine

Optimal Use Cases for 4-(4-Chlorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-one Based on Quantitative Evidence


High-Sensitivity PBR/TSPO Competitive Binding Assays

Given its sub-nanomolar Ki (0.780 nM) at PBR/TSPO [1], this compound is ideally suited as a high-affinity reference ligand for competitive radioligand binding assays. Its potency allows for use at lower concentrations, significantly reducing non-specific binding background and improving assay sensitivity for screening novel TSPO ligands or quantifying receptor density in tissue homogenates.

Chemotype Diversification for TSPO-Focused Drug Discovery Programs

The 1,5-benzodiazepin-2-one scaffold offers a structurally distinct chemotype compared to classical 1,4-benzodiazepine TSPO ligands like Ro5-4864. As established by the class-level GABA-A modulation data [2], programs seeking to identify TSPO ligands with reduced central GABA-A receptor activity can employ this compound as a starting point or reference tool, leveraging its scaffold-dependent differentiation to explore alternative structure-activity relationships.

In Vitro Target Engagement Validation Studies

The compound's robust and reproducible IC50 values (2.0-5.89 nM) in [3H]-PK 11195 displacement assays [3] confirm it as a reliable positive control for in vitro target engagement experiments. It can be used to validate assay performance, benchmark new TSPO ligands, and ensure experimental reproducibility across different laboratories or assay batches.

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.